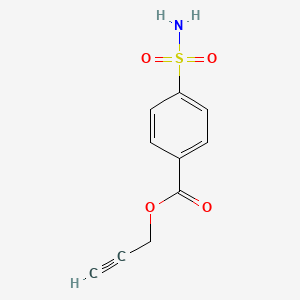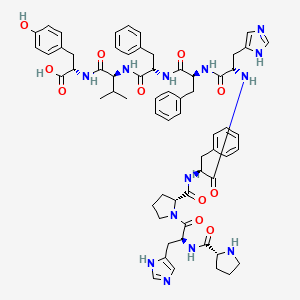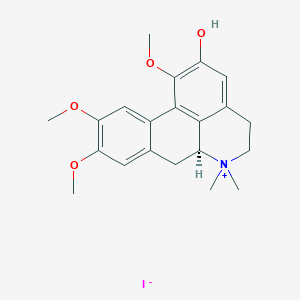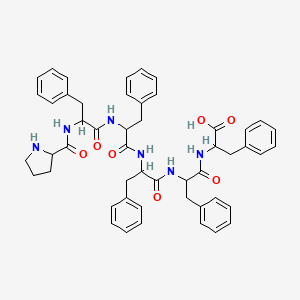
H-DL-Pro-DL-Phe-DL-Phe-DL-Phe-DL-Phe-DL-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of PFFFFF would require large-scale synthesis techniques, including the use of reactors, purification processes, and quality control measures. The production process would need to ensure the consistent quality and purity of the compound, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
PFFFFF undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions of PFFFFF include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of PFFFFF depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
PFFFFF has a wide range of scientific research applications due to its unique structural and chemical properties. Some of the key applications include:
Chemistry: PFFFFF is used as a building block for the synthesis of more complex molecules and materials. .
Biology: In biological research, PFFFFF is used to study the interactions between organic molecules and biological systems. .
Industry: In industrial applications, PFFFFF can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of PFFFFF involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to proteins, enzymes, or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which PFFFFF is used .
Comparison with Similar Compounds
PFFFFF can be compared with other similar compounds based on its structural and chemical properties. Some of the similar compounds include:
Perfluorooctane sulfonate (PFOS): Known for its persistence and bioaccumulation in the environment
Perfluorooctanoic acid (PFOA): Another perfluoroalkylated compound with similar environmental and biological effects
Polypyrrole (PPy): A conductive polymer with unique properties and applications in various fields
Properties
Molecular Formula |
C50H54N6O7 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C50H54N6O7/c57-45(39-27-16-28-51-39)52-40(29-34-17-6-1-7-18-34)46(58)53-41(30-35-19-8-2-9-20-35)47(59)54-42(31-36-21-10-3-11-22-36)48(60)55-43(32-37-23-12-4-13-24-37)49(61)56-44(50(62)63)33-38-25-14-5-15-26-38/h1-15,17-26,39-44,51H,16,27-33H2,(H,52,57)(H,53,58)(H,54,59)(H,55,60)(H,56,61)(H,62,63) |
InChI Key |
GFXHQPYZLJKWEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


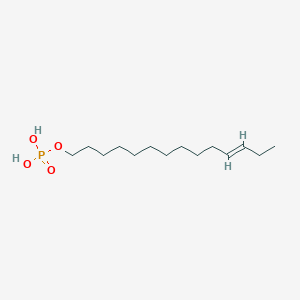
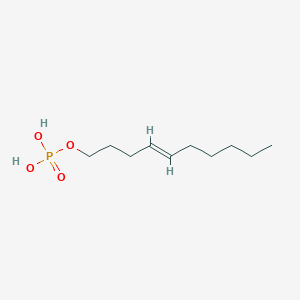


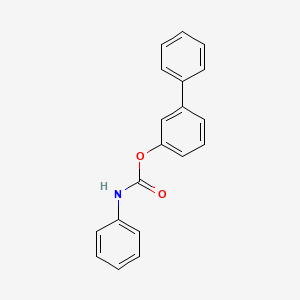
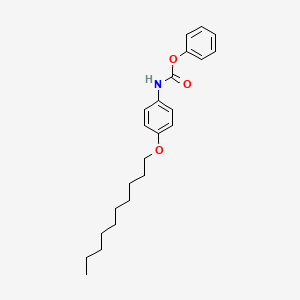
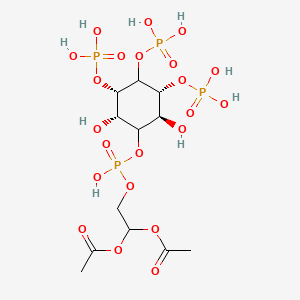
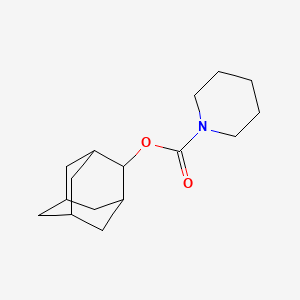
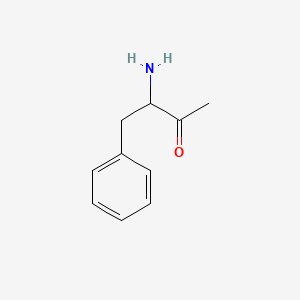
![(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B10852687.png)
